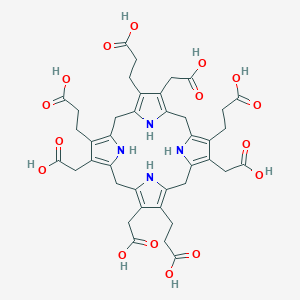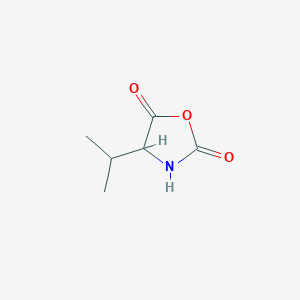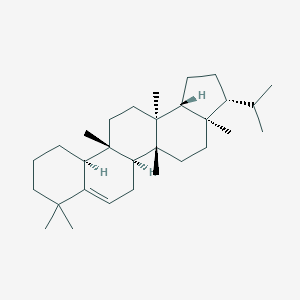
trans-1-Cinnamylpiperazine
Overview
Description
Trans-1-Cinnamylpiperazine (t-1-CP) is a synthetic compound that is widely used in the lab for a variety of purposes. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms in the ring, and a cinnamyl group attached at the 1-position. t-1-CP has been found to have a variety of biochemical and physiological effects, and is commonly used in scientific research applications.
Scientific Research Applications
Analytical Monitoring in Drug Synthesis
Trans-1-Cinnamylpiperazine, a key component in the synthesis of cinnarizine (a vasodilator with antihistamine activity), is monitored using gas chromatography techniques. This method allows for the qualitative and quantitative analysis of semiproducts in the drug's synthesis, offering rapid, stage-by-stage process monitoring (Sarycheva & Vedernikova, 1999).
Potential Anticancer Properties
A study synthesized novel Z-1-benzhydryl-4-cinnamylpiperazine derivatives, demonstrating moderate to good anticancer activity against human cervical cancer and murine microglial cell lines. One compound, cis-flunarizine, showed exceptional activity, suggesting its potential as a lead molecule for further development in cancer treatment (Shivaprakash et al., 2014).
Complement System Research
Research on this compound derivatives, such as cinnarizine, has revealed their ability to inhibit complement activation in the properdin-dependent alternative pathway. This finding broadens the understanding of cinnarizine's anticomplementary activity and its interaction with magnesium-dependent steps in the activation sequence (Di Perri et al., 1977).
Biodistribution Studies in Drug Development
The development of a BODIPY-fluorophore-based probe for this compound derivatives demonstrated its potential as an in vivo tracer. This approach is pivotal for determining future administration routes and regimens in treating diseases like Chagas with these compounds (Rodríguez et al., 2017).
Exploring Opioid Tripeptides in Cancer Research
A study investigated synthetic peptidomimetics containing an opioid tripeptide fragment hybridized with this compound for their cytotoxicity and hemolytic activity in pancreatic cancer models. These compounds showed promise in inhibiting cancer cell growth, contributing to the search for new therapies targeting metabolic pathways in cancer (Laskowska et al., 2017).
Safety and Hazards
Trans-1-Cinnamylpiperazine is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Trans-1-Cinnamylpiperazine, also known as 1-Cinnamylpiperazine, is a compound with a molecular formula of C13H18N2 and a molecular weight of 202.3 . This compound has been used in various research and development applications .
Target of Action
It’s known that this compound is an important organic synthetic reagent for the preparation of opioid tripeptides .
Mode of Action
It’s known to be used in the synthesis of opioid tripeptides , which suggests it may interact with opioid receptors or related pathways.
Biochemical Pathways
Given its use in the synthesis of opioid tripeptides , it may be involved in the opioid signaling pathway.
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
This compound exhibits low hematotoxicity and good cancer cell growth inhibition in two- and three-dimensional in vitro models . This suggests that it may have potential therapeutic applications in cancer treatment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at +4°C , suggesting that temperature can affect its stability. Furthermore, it should be stored under an inert atmosphere , indicating that exposure to oxygen or other reactive gases could potentially alter its efficacy or stability.
Biochemical Analysis
Cellular Effects
The cellular effects of Trans-1-Cinnamylpiperazine are not well studied. It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIOMTZIIOUMA-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035300 | |
| Record name | (E)-1-Cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87179-40-6, 18903-01-0 | |
| Record name | (E)-1-Cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 87179-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-Cinnamylpiperazine metabolized in rats?
A: Research indicates that 1-Cinnamylpiperazine is a metabolite of 1-Butyryl-4-cinnamylpiperazine hydrochloride (BCP-HCl), an analgesic agent []. When BCP-HCl is administered to rats, 1-Cinnamylpiperazine is detected in both urine and bile, alongside other metabolites like 1-n-butyrylpiperazine and hydroxylated derivatives of BCP []. This metabolic pathway suggests the involvement of enzymatic cleavage and oxidation reactions.
Q2: Are there any studies exploring the potential of 1-Cinnamylpiperazine derivatives in cancer treatment?
A: While the provided research doesn't directly investigate 1-Cinnamylpiperazine's anticancer properties, one study explored the use of trans-1-Cinnamylpiperazine as a scaffold in peptidomimetics designed to inhibit the growth of pancreatic cancer cells []. These peptidomimetics incorporated this compound alongside an opioid tripeptide fragment []. The study demonstrated that these hybrid molecules exhibited promising antiproliferative effects against pancreatic cancer cells in both two-dimensional and three-dimensional in vitro models []. This highlights the potential of exploring 1-Cinnamylpiperazine derivatives for developing novel cancer therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)



![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)



